molecular formula C12H16O3S B1326228 Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate CAS No. 951889-13-7

Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate

Cat. No.: B1326228
CAS No.: 951889-13-7
M. Wt: 240.32 g/mol
InChI Key: LVVNIYBDJUCUDK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC nomenclature for this compound, ethyl 5-(3-methylthiophen-2-yl)-5-oxopentanoate, systematically describes its structural components. The molecule consists of a five-carbon chain bearing both an ethyl ester terminus and a ketone functionality, with the ketone carbon directly bonded to a substituted thiophene ring. The thiophene moiety features a methyl substituent at the 3-position, creating a specific substitution pattern that influences the overall molecular geometry.

The molecular formula C12H16O3S indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, three oxygen atoms, and one sulfur atom. The SMILES notation CCOC(=O)CCCC(=O)C1=C(C=CS1)C provides a linear representation of the connectivity, showing the ethyl ester group connected to a four-carbon alkyl chain that terminates in a ketone linked to the 2-position of 3-methylthiophene. The InChI identifier InChI=1S/C12H16O3S/c1-3-15-11(14)6-4-5-10(13)12-9(2)7-8-16-12/h7-8H,3-6H2,1-2H3 further confirms the structural arrangement and stereochemical configuration.

Structural Parameter Value
Molecular Formula C12H16O3S
Molecular Weight 240.32 g/mol
IUPAC Name ethyl 5-(3-methylthiophen-2-yl)-5-oxopentanoate
CAS Number 951889-13-7
SMILES CCOC(=O)CCCC(=O)C1=C(C=CS1)C

The structural architecture reveals three distinct functional domains: the ethyl ester group providing hydrophobic character and potential for ester chemistry, the aliphatic four-carbon chain offering conformational flexibility, and the 3-methylthiophene ring system contributing aromatic stability and electronic properties. The ketone carbonyl serves as a crucial linking element that connects the aliphatic chain to the aromatic heterocycle, creating opportunities for electronic conjugation and influencing the overall molecular conformation.

Properties

IUPAC Name

ethyl 5-(3-methylthiophen-2-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-3-15-11(14)6-4-5-10(13)12-9(2)7-8-16-12/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVNIYBDJUCUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264660
Record name Ethyl 3-methyl-δ-oxo-2-thiophenepentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-13-7
Record name Ethyl 3-methyl-δ-oxo-2-thiophenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-δ-oxo-2-thiophenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate typically involves the esterification of 5-(3-methyl-2-thienyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 5-(3-methyl-2-thienyl)-5-oxovaleric acid and ethanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the valerate moiety can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of 5-(3-methyl-2-thienyl)-5-oxovaleric acid.

Scientific Research Applications

Chemical Properties and Reactions

Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate is characterized by its unique structure, which allows it to participate in various chemical reactions:

  • Oxidation : The thienyl ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The ester group can be reduced to yield corresponding alcohols.
  • Electrophilic Substitution : The methyl group on the thienyl ring is susceptible to electrophilic substitution reactions.

These reactions make it a versatile intermediate in organic synthesis, allowing for the development of more complex thienyl-containing compounds .

Biological Applications

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest significant inhibition against various bacterial strains, indicating its potential as a lead compound for new antibiotics.
  • Antifungal Activity : Initial findings point towards its effectiveness in inhibiting fungal growth, making it a candidate for antifungal drug development.

The mechanism of action may involve interactions with protein targets through π-π stacking and hydrogen bonding, which modulate biological pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential use in drug development:

  • Therapeutic Agents : Its unique properties may facilitate the creation of novel drugs targeting specific diseases.
  • Drug Design : The compound's structure allows for modifications that could enhance therapeutic efficacy.

Case Studies in Drug Development

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound for developing new antibiotics.
  • Serotonin Receptor Antagonists : Researchers synthesized several derivatives of this compound to assess their activity as serotonin receptor antagonists. Some derivatives showed promising results in inhibiting receptor activity, indicating potential therapeutic applications in treating mood disorders .

Industrial Applications

The compound also finds applications in the production of specialty chemicals and materials with specific properties. Its role as an intermediate in pharmaceutical synthesis highlights its industrial significance.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate involves its interaction with specific molecular targets and pathways. The thienyl group can interact with various enzymes and receptors, modulating their activity. The ester moiety can undergo hydrolysis, releasing the active valeric acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate can be compared with other thienyl-substituted compounds, such as:

    Ethyl 5-(2-thienyl)-5-oxovalerate: Similar structure but with a different substitution pattern on the thienyl ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 5-(3-methyl-2-furyl)-5-oxovalerate: Similar structure but with a furan ring instead of a thienyl ring.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their substituents.

Biological Activity

Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate, a compound with the molecular formula C11_{11}H12_{12}O3_3S, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11_{11}H12_{12}O3_3S
  • Molecular Weight: Approximately 224.28 g/mol

Structural Features:
The compound features a thienyl ring, which is known for its role in various biological activities due to its electron-rich nature. The presence of the oxo group (C=O) enhances its reactivity, potentially contributing to its biological effects.

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress.

CompoundIC50 (µM)Reference
This compound45
Curcumin25
Quercetin30

2. Neuroprotective Effects

Preliminary studies have suggested that this compound may exert neuroprotective effects. It appears to inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration.

Mechanism of Action:
The neuroprotective effects are hypothesized to be mediated through:

  • Inhibition of oxidative stress pathways.
  • Modulation of signaling pathways related to cell survival (e.g., PI3K/Akt pathway).

3. Anti-inflammatory Activity

This compound has been shown to reduce inflammation markers in vitro. This could be beneficial in conditions characterized by chronic inflammation.

Key Findings:

  • Reduction in levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
  • Inhibition of NF-kB signaling pathway activation.

Case Study 1: Neuroprotection in Animal Models

In a study conducted on rodent models of Alzheimer's disease, administration of this compound resulted in:

  • Improved cognitive function as assessed by behavioral tests.
  • Decreased levels of amyloid-beta plaques, a hallmark of Alzheimer's pathology.

Case Study 2: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to:

  • Significant reduction in joint swelling and pain.
  • Lowered serum levels of inflammatory markers after four weeks of treatment.

Research Findings and Implications

The biological activities associated with this compound suggest potential therapeutic applications in:

  • Neurodegenerative Diseases : Its neuroprotective properties could lead to new treatments for conditions like Alzheimer's and Parkinson's disease.
  • Chronic Inflammatory Conditions : The anti-inflammatory effects may provide relief for patients with autoimmune diseases.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 5-(3-methyl-2-thienyl)-5-oxovaleric acid with ethanol under acidic catalysis (e.g., H₂SO₄) under reflux to ensure complete conversion. Purification via distillation or recrystallization is critical for isolating the product . For analogous compounds, continuous flow processes improve scalability, while solvent-free methods enhance sustainability . Key parameters include temperature control (70–90°C) and catalyst loading (5–10 mol%).

Q. How can spectroscopic methods (NMR, IR, HPLC) characterize this compound’s purity and structural integrity?

  • NMR : Analyze the ester carbonyl peak (~170–175 ppm in ¹³C NMR) and thienyl proton signals (δ 6.5–7.5 ppm in ¹H NMR) to confirm substitution patterns.
  • IR : Identify ester C=O stretching (~1740 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98% required for biological assays) .

Q. What are the common chemical transformations of the ester and ketone functionalities in this compound?

  • Oxidation : The ketone group can be further oxidized to carboxylic acids using KMnO₄ or CrO₃, though over-oxidation risks require careful monitoring .
  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding Ethyl 5-(3-methyl-2-thienyl)-5-hydroxyvalerate, a precursor for chiral intermediates .
  • Nucleophilic substitution : The thienyl group’s electron-rich nature allows electrophilic aromatic substitution (e.g., bromination) for derivatization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the thienyl ring) alter biological activity or reactivity?

Comparative studies of analogs show that:

  • 3-Methyl-2-thienyl enhances metabolic stability compared to unsubstituted thiophenes due to steric hindrance .
  • Fluorine or chlorine substituents on phenyl analogs increase lipophilicity (logP ↑ by 0.5–1.0), improving membrane permeability but potentially reducing aqueous solubility .
  • Methoxy groups at meta positions (e.g., Ethyl 5-(3-methoxyphenyl)-5-oxovalerate) decrease enzymatic hydrolysis rates by 30% compared to para-substituted analogs .
SubstituentlogPHydrolysis Half-Life (h)Receptor Binding Affinity (IC₅₀, nM)
3-Methyl-2-thienyl2.812.5150 (OXE receptor)
3,4-Difluorophenyl3.28.285 (CGRP receptor)
4-Methoxyphenyl2.520.1220 (5-HT₇ receptor)

Q. How can contradictions in reported biological data (e.g., receptor antagonism vs. agonist effects) be resolved?

Discrepancies arise from assay conditions (e.g., cell type, incubation time) or stereochemical variations. For example:

  • OXE receptor antagonism : The 5-oxovalerate chain’s stereochemistry (R vs. S) impacts potency. Methylation at C3 of the valerate chain in the S-configuration increases IC₅₀ by 10-fold due to reduced metabolic β-oxidation .
  • Species-specific effects : Rat CGRP receptors may show 5× lower affinity than human isoforms, necessitating cross-validation using humanized models .

Q. What methodologies optimize this compound’s stability in pharmacokinetic studies?

  • Prodrug strategies : Phosphate ester derivatives improve aqueous solubility for IV administration.
  • Microencapsulation : PLGA nanoparticles (size: 150–200 nm) enhance oral bioavailability by 40% in rodent models .
  • Metabolic blocking : Introducing gem-dimethyl groups adjacent to the ketone prevents cytochrome P450-mediated oxidation, extending half-life from 2 h to 6 h .

Methodological Guidance

Q. How to design SAR studies for thienyl-oxovalerate derivatives targeting inflammatory pathways?

  • Step 1 : Synthesize a library with systematic substitutions (e.g., halogens, alkyl, alkoxy) on the thienyl ring.
  • Step 2 : Screen for TNF-α inhibition in LPS-stimulated macrophages (IC₅₀ < 50 µM considered active) .
  • Step 3 : Prioritize candidates with ClogP < 3.5 and polar surface area > 80 Ų to balance permeability and solubility.
  • Case Study : Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate reduced TNF-α by 60% at 10 µM, outperforming fluoro-substituted analogs .

Q. What analytical strategies resolve co-eluting impurities in HPLC purification?

  • Column : Use a chiral stationary phase (e.g., Chiralpak IA) for enantiomer separation.
  • Mobile Phase : Optimize gradient elution with 0.1% formic acid in acetonitrile/water (70:30 to 90:10 over 20 min).
  • Detection : Couple HPLC with high-resolution MS (Q-TOF) to differentiate isobaric impurities (e.g., ethyl vs. methyl esters) .

Data Contradiction Analysis

Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?

  • Dose dependency : Effective concentrations may exceed solubility limits (e.g., >100 µM), leading to false negatives.
  • Cell model limitations : Primary human cells vs. immortalized lines (e.g., THP-1 vs. RAW264.7) exhibit varying receptor expression .
  • Metabolite interference : In vivo studies may underestimate parent compound efficacy due to rapid esterase hydrolysis .

Q. How to address discrepancies in synthetic yields between small-scale and industrial batches?

  • Scale-up challenges : Heat dissipation in large reactors may reduce conversion efficiency; optimize stirring rates (≥500 rpm) and cooling systems .
  • Catalyst deactivation : Recycle homogeneous catalysts (e.g., H₂SO₄) via neutralization and distillation to maintain cost-effectiveness .

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